6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol
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Overview
Description
6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol is a chemical compound that belongs to the class of pyridazinol derivatives This compound is characterized by the presence of a pyridazinol ring substituted with a 2-chloro-6-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with a pyridazinol derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Oxidation and Reduction: The pyridazinol ring can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyridazinol derivative .
Scientific Research Applications
6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl chloride: A precursor in the synthesis of 6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol.
2-Chloro-6-fluorobenzyl bromide: Another related compound with similar reactivity.
2-Chloro-6-fluorobenzyl alcohol: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridazinol ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c12-9-2-1-3-10(13)8(9)6-7-4-5-11(16)15-14-7/h1-5H,6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHBNKDLHZTBJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NNC(=O)C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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